molecular formula C20H25N3O3S B4391963 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide

4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B4391963
M. Wt: 387.5 g/mol
InChI Key: GCNLLOGOTHVOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide involves the modulation of serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that regulate various cellular processes such as neurotransmitter release, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, induction of apoptosis, and regulation of gene expression. 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has also been shown to affect various physiological processes such as blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide is its ability to selectively target serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide, including the development of more selective agonists and antagonists for serotonin receptors, the investigation of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide's potential therapeutic applications in various diseases, and the exploration of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide's role in the regulation of other signaling pathways and cellular processes. Additionally, the development of novel analytical techniques for the characterization of 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide and its metabolites will be critical for advancing our understanding of this compound and its potential applications.

Scientific Research Applications

4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various fields of research. In neuroscience, 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has also been investigated for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
In pharmacology, 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential use as a drug target for various diseases such as cancer and diabetes. 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells and regulate insulin secretion in pancreatic cells.

properties

IUPAC Name

4-phenyl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-24-17-13-15(14-18(25-2)19(17)26-3)21-20(27)23-11-9-22(10-12-23)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNLLOGOTHVOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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